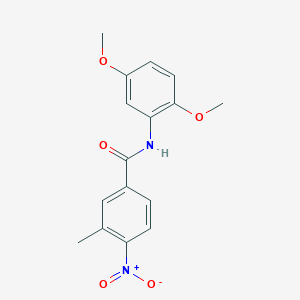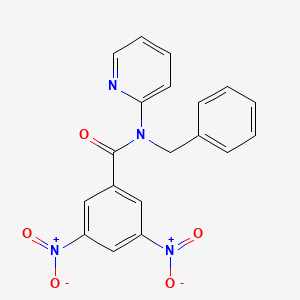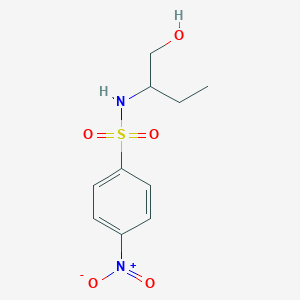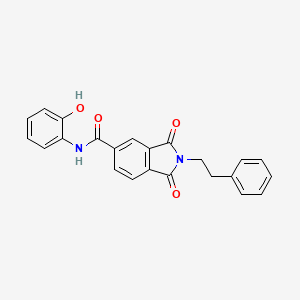
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C15H14N2O5 This compound is characterized by the presence of a benzamide core substituted with a 2,5-dimethoxyphenyl group and a 3-methyl-4-nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 4-position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The nitrated product is then reacted with 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Reduction: N-(2,5-dimethoxyphenyl)-3-methyl-4-aminobenzamide.
Substitution: Products depend on the nucleophile used, such as N-(2,5-dimethoxyphenyl)-3-methyl-4-alkoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy groups may enhance its binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-dimethoxyphenyl)-4-nitrobenzamide: Lacks the methyl group at the 3-position.
N-(2,5-dimethoxyphenyl)-3-methylbenzamide: Lacks the nitro group at the 4-position.
N-(2,5-dimethoxyphenyl)-3-methyl-4-aminobenzamide: Contains an amino group instead of a nitro group.
Uniqueness
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C16H16N2O5 |
|---|---|
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O5/c1-10-8-11(4-6-14(10)18(20)21)16(19)17-13-9-12(22-2)5-7-15(13)23-3/h4-9H,1-3H3,(H,17,19) |
InChI-Schlüssel |
XEPFSWLLUMQNED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11022342.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11022346.png)
![N-(1H-indol-5-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11022360.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11022371.png)
![9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11022378.png)

![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B11022394.png)
![2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11022399.png)
![4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B11022403.png)
![methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11022411.png)


